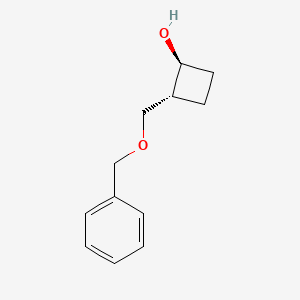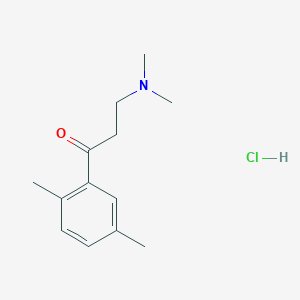
3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group and a dimethylphenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final hydrochloride salt.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with biological systems, including its potential effects on cellular processes.
Medicine
In medicine, research may focus on its potential therapeutic applications, such as its use as a precursor for pharmaceutical compounds.
Industry
Industrially, the compound may be used in the synthesis of materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These interactions may influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropan-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one
- 3-(Dimethylamino)-1-(3,4-dimethylphenyl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride may exhibit unique reactivity or biological activity due to the specific positioning of the dimethyl groups on the phenyl ring
特性
CAS番号 |
23935-13-9 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(2,5-dimethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4;/h5-6,9H,7-8H2,1-4H3;1H |
InChIキー |
SAVRKVIJSVUDJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
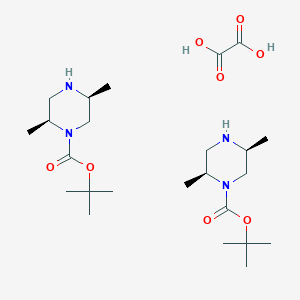
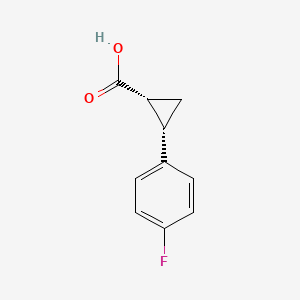
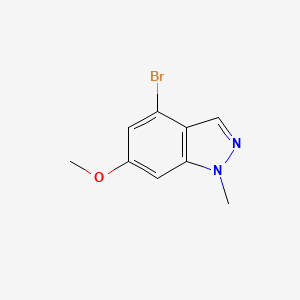
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
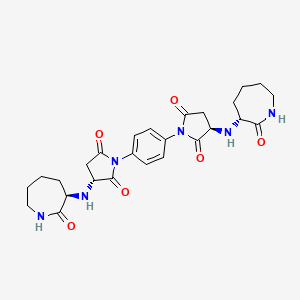
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
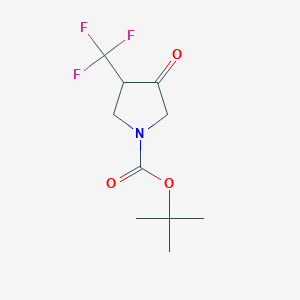

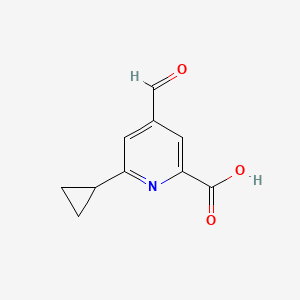
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
